2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-methoxyphenethyl)acetamide
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Overview
Description
2-(2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-[2-(3-METHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-[2-(3-METHOXYPHENYL)ETHYL]ACETAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 4-Chlorophenyl Group: This step involves the reaction of the thiazole intermediate with 4-chlorophenyl isocyanate to form the carbamoyl derivative.
Attachment of the 3-Methoxyphenyl Group: The final step involves the coupling of the intermediate with 3-methoxyphenyl ethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-[2-(3-METHOXYPHENYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
2-(2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-[2-(3-METHOXYPHENYL)ETHYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-[2-(3-METHOXYPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the death of cancer cells. The thiazole ring can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-(2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-[2-(3-METHOXYPHENYL)ETHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both the 4-chlorophenyl and 3-methoxyphenyl groups enhances its potential as a therapeutic agent by increasing its binding affinity to various molecular targets.
Properties
Molecular Formula |
C21H21ClN4O3S |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H21ClN4O3S/c1-29-18-4-2-3-14(11-18)9-10-23-19(27)12-17-13-30-21(25-17)26-20(28)24-16-7-5-15(22)6-8-16/h2-8,11,13H,9-10,12H2,1H3,(H,23,27)(H2,24,25,26,28) |
InChI Key |
UDFMDTYLTPVCGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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